2-(1-Benzylpiperidin-4-yl)azepane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-benzylpiperidin-4-yl)azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2/c1-3-7-16(8-4-1)15-20-13-10-17(11-14-20)18-9-5-2-6-12-19-18/h1,3-4,7-8,17-19H,2,5-6,9-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCGEPPJIMOQCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 1 Benzylpiperidin 4 Yl Azepane and Its Analogues
Strategies for the Construction of the 1-Benzylpiperidine (B1218667) Moiety
The 1-benzylpiperidine unit is a common feature in a wide range of biologically active molecules. Its synthesis can be achieved through various reliable methods, which are adaptable for creating diverse derivatives.
Reductive amination is a cornerstone of amine synthesis and is widely applied to the preparation of substituted piperidines. This method typically involves the reaction of a ketone, such as a piperidin-4-one derivative, with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.
A common starting material is 1-benzylpiperidin-4-one, which can undergo reductive amination with various amines to introduce substituents at the 4-position. asianpubs.orggoogle.com For instance, an efficient, scalable process involves the reductive amination of 1-benzylpiperidin-4-one with ammonia (B1221849) using Raney-Ni as the catalyst. asianpubs.orgasianpubs.org Similarly, reacting 1-benzylpiperidin-4-one with morpholine (B109124) in the presence of a platinum or palladium catalyst and hydrogen gas yields 4-(1-benzylpiperidin-4-yl)morpholine. google.com This reaction proceeds through an enamine intermediate which is subsequently reduced. google.com
Alternative reagents can also be employed for the reduction step. The synthesis of N-substituted piperidines has been accomplished using sodium triacetoxyborohydride (B8407120) as the reducing agent in reactions between a piperidine (B6355638) derivative and various benzaldehydes. mdpi.com
Table 1: Examples of Reductive Amination for Piperidine Synthesis
| Ketone Starting Material | Amine/Aldehyde | Catalyst/Reducing Agent | Product Type | Reference(s) |
|---|---|---|---|---|
| 1-Benzylpiperidin-4-one | Ammonia | Raney-Ni / H₂ | 4-Amino-1-benzylpiperidine | asianpubs.org, asianpubs.org |
| 1-Benzylpiperidin-4-one | Morpholine | Platinum or Palladium / H₂ | 4-Morpholinopiperidine | google.com |
| N-Boc-piperidin-4-one | Anilines | Not specified | N-Aryl-4-aminopiperidine | mdpi.com |
| Piperidine Derivative | Benzaldehydes | Sodium triacetoxyborohydride | N-Benzylpiperidine | mdpi.com |
The construction of the piperidine ring itself can be achieved through a variety of intramolecular cyclization reactions. nih.gov These methods form the six-membered ring from linear precursors. Key strategies include metal-catalyzed cyclizations, electrophilic cyclizations, and radical-mediated cyclizations. nih.gov
A modern approach utilizes electroreductive cyclization in a flow microreactor, where an imine reacts with a terminal dihaloalkane. beilstein-journals.orgnih.gov This method offers high efficiency due to the large surface area of the microreactor. beilstein-journals.orgnih.gov The mechanism involves the reduction of the imine to a radical anion, which then attacks the dihaloalkane, followed by a further reduction and intramolecular cyclization. beilstein-journals.org
Other notable cyclization strategies include:
Pictet-Spengler Cyclization : N-sulfonyl iminium ions, generated from an amine and an aldehyde, can trigger this cyclization to form piperidine scaffolds. usm.edu
Aza-Prins Cyclization : This reaction can be used to form piperidine rings from homoallylic amines and aldehydes. usm.edu
Dieckmann Condensation : This intramolecular condensation of diesters is a classic method for forming cyclic ketones, including 4-piperidones. dtic.mil
Diels-Alder Reaction : Aza-Diels-Alder reactions, which are [4+2] cycloadditions involving imines, provide a powerful route to tetrahydropyridines that can be subsequently reduced to piperidines. dtic.mil
Table 2: Overview of Cyclization Strategies for Piperidine Ring Formation
| Cyclization Type | Substrates | Key Conditions/Catalyst | Ring System Formed | Reference(s) |
|---|---|---|---|---|
| Electroreductive Cyclization | Imine + Terminal Dihaloalkane | Flow microreactor, Cathode | Piperidine | beilstein-journals.org, nih.gov |
| Pictet-Spengler | Amine + Aldehyde | Lewis/Brønsted acids | Tetrahydroisoquinoline/Piperidine | usm.edu |
| Dieckmann Condensation | Acyclic Diester | Base | Piperidin-4-one | dtic.mil |
| Aza-Diels-Alder | Imine + Diene | Lewis acid | Tetrahydropyridine | dtic.mil |
| Radical Cyclization | Linear Amino-aldehydes | Cobalt(II) catalyst | Piperidine | nih.gov |
The development of enantioselective methods is critical for producing chiral piperidines, which are essential building blocks for pharmaceuticals. researchgate.net Strategies often focus on creating stereocenters in a controlled manner during ring formation or functionalization. researchgate.net
Catalytic enantioselective methods are particularly powerful and include:
Dearomatization of Pyridines : A highly effective strategy involves the partial reduction of pyridine (B92270), followed by a rhodium-catalyzed asymmetric reductive Heck reaction with an arylboronic acid. This creates a chiral 3-substituted tetrahydropyridine, which is then fully reduced to the corresponding piperidine with high enantioselectivity. acs.org
Biocatalysis : Enzymes offer exquisite stereocontrol. A transaminase (ω-TA) can mediate an aza-Michael reaction between an amine and a pro-chiral ketoenone to produce enantiomerically enriched 2,6-disubstituted piperidines. acs.orgnih.gov
Asymmetric Cyclizations : Chiral catalysts can induce asymmetry during the ring-closing step. For example, a chiral copper(II) catalyst has been used for the enantioselective cyanidation of certain amines, which then undergo cyclization to form chiral piperidines. nih.gov
Annulation and Multicomponent Reactions : These strategies assemble the piperidine ring from multiple fragments in an enantioselective fashion, often relying on the asymmetric generation of a new stereocenter during the cyclization. researchgate.net
Table 3: Comparison of Enantioselective Methods for Piperidine Synthesis
| Method | Key Reaction | Catalyst/Enzyme | Key Feature | Reference(s) |
|---|---|---|---|---|
| Asymmetric Dearomatization | Reductive Heck Reaction | Rhodium-catalyst with chiral ligand | Functionalization of a dihydropyridine (B1217469) intermediate | acs.org |
| Biocatalysis | Aza-Michael Reaction | ω-Transaminase (ω-TA) | Enzyme-controlled conjugate addition | acs.org, nih.gov |
| Asymmetric Cyclization | Cyanidation / Cyclization | Chiral Copper(II) catalyst | Enantioselective formation of an aminonitrile intermediate | nih.gov |
| Asymmetric Annulation | Annulation | Chiral Catalyst | Asymmetric generation of a stereocenter during cyclization | researchgate.net |
Approaches for Azepane Ring Synthesis
The synthesis of seven-membered rings like azepane is often challenging due to unfavorable entropic factors and transannular strain. acs.orgresearchgate.net Nevertheless, several effective strategies have been developed.
Directly forming the seven-membered ring often requires specialized cyclization or annulation techniques.
Silyl-aza-Prins Cyclization : This method provides a direct route to azepanes. The reaction of silyl (B83357) bis(homoallylic) amines with aldehydes, catalyzed by indium(III) chloride (InCl₃), yields 2,7-disubstituted azepanes with high diastereoselectivity. researchgate.net Interestingly, changing the catalyst to TMSOTf can divert the reaction to produce tetrahydropyran (B127337) derivatives instead. researchgate.net
Heck Reaction : An intramolecular reductive Heck reaction has been successfully employed to construct an azepane ring via a 7-endo-trig cyclization, a pathway that is often considered difficult. beilstein-journals.org
Ring Expansion : Diastereomerically pure azepane derivatives can be prepared with excellent yield and selectivity through the ring expansion of piperidine precursors. rsc.org
[4+3] Annulation : A sophisticated cascade reaction, termed deconstructive [4+3] annulation, has been developed to build complex benzopyrroloazepine frameworks from isatin-derived α-keto amides. acs.org
Alkynyl Prins Reaction : A double annulation process initiated by an alkynyl Prins reaction can be used to construct fused ring systems containing the azepane structure. digitellinc.com
Table 4: Modern Cyclization and Annulation Strategies for Azepane Synthesis
| Strategy | Key Reaction Type | Substrates | Catalyst/Conditions | Key Feature | Reference(s) |
|---|---|---|---|---|---|
| Silyl-aza-Prins Cyclization | Aza-Prins Cyclization | Silyl bis(homoallylic) amines + Aldehydes | InCl₃ | Direct formation of 2,7-disubstituted azepanes | researchgate.net |
| Intramolecular Heck | Reductive Heck Reaction | Vinyl bromide precursor | Palladium catalyst | 7-endo-trig cyclization | beilstein-journals.org |
| Ring Expansion | Not specified | Piperidine derivatives | Not specified | Expands a 6-membered ring to a 7-membered ring | rsc.org |
| Deconstructive Annulation | [4+3] Annulation | Isatin-derived α-keto amides + Allyl-Pd species | Palladium catalyst | Cascade reaction forming fused azepines | acs.org |
| Double Annulation | Alkynyl Prins Reaction | Alkynyl alcohols + Hemiaminals | Not specified | Builds fused heterobicyclic systems | digitellinc.com |
Introducing stereocenters into the azepane ring in a controlled manner is a significant synthetic challenge. Several advanced methodologies have been developed to address this.
Substrate-Controlled Ring Closing : A powerful stereocontrolled procedure involves the oxidative cleavage of a chiral cyclohexene (B86901) derivative to a diformyl intermediate. Subsequent ring-closing via double reductive amination with a primary amine proceeds with conservation of the original stereochemistry to afford cis-azepane derivatives. fluorine1.ru
Tethered Aminohydroxylation : For the synthesis of highly functionalized azepanes, an osmium-catalyzed tethered aminohydroxylation reaction can install an amine with complete regio- and stereocontrol. nih.govacs.org The resulting amino alcohol can then undergo intramolecular reductive amination to form the azepane ring. nih.govacs.org
Organocatalyzed Domino Reaction : An enantioselective organocatalyzed domino synthesis based on a "temporary-bridge" strategy has been reported. This approach combines an α-ketoamide with an enal to form an oxygen-bridged azepane, creating up to four stereogenic centers with very high stereoselectivity in a single cascade. rsc.org
Double Henry Reaction : A stereocontrolled synthesis of a polyhydroxylated azepane was achieved using a novel double Henry (nitroaldol) reaction on a nitro-sugar derivative, followed by a reductive ring closure. researchgate.net
Table 5: Stereocontrolled Approaches to Azepane Synthesis
| Strategy | Key Reaction(s) | Stereocontrol Element | Outcome | Reference(s) |
|---|---|---|---|---|
| Substrate Control | Oxidative cleavage, Reductive amination | Pre-existing stereocenters in cyclohexene substrate | Conservation of configuration in the final azepane | fluorine1.ru |
| Tethered Approach | Osmium-catalyzed aminohydroxylation | Tether directs the aminohydroxylation to a specific face | Complete regio- and stereocontrol of new C-N bond | nih.gov, acs.org |
| Organocatalysis | Domino Michael-hemiaminalization | Chiral amine catalyst, Thermodynamic control | Creation of up to four stereocenters with high stereoselectivity | rsc.org |
| Nitroaldol Approach | Double Henry reaction, Reductive cyclization | Chiral pool starting material (nitro-sugar) | Stereocontrolled formation of polyhydroxylated azepanes | researchgate.net |
Coupling Strategies for 1-Benzylpiperidin-4-yl and Azepane Units
The linkage of the 1-benzylpiperidin-4-yl and azepane moieties is a critical step in the synthesis of the target compound and its derivatives. Various synthetic strategies have been developed to achieve this transformation, each with its own set of advantages and limitations.
The primary methods for coupling the 1-benzylpiperidin-4-yl and azepane units involve well-established organic reactions, including reductive amination and N-alkylation. Reductive amination is a widely used technique where a ketone or aldehyde is reacted with an amine in the presence of a reducing agent. For the synthesis of 2-(1-benzylpiperidin-4-yl)azepane, this would typically involve the reaction of 1-benzylpiperidin-4-one with azepane, followed by reduction. This method is advantageous due to the commercial availability of the starting materials and often proceeds with high efficiency. rsc.org
N-alkylation offers another direct route to form the crucial carbon-nitrogen bond. This approach involves the reaction of a piperidine derivative containing a suitable leaving group with an azepane nucleophile, or vice versa. For instance, reacting 2-(piperidin-4-yl)azepane with benzyl (B1604629) bromide would directly yield the desired product. The choice of base and solvent is critical to ensure the reaction proceeds efficiently. acs.org
More advanced methods, such as palladium-catalyzed cross-coupling reactions, have also been employed for the synthesis of related structures. mdpi.com These reactions, like the Buchwald-Hartwig amination, allow for the formation of C-N bonds between aryl or vinyl halides and amines, and can be adapted for the coupling of heterocyclic fragments. This methodology offers broad substrate scope and functional group tolerance, making it a powerful tool for creating diverse libraries of analogues.
To maximize the yield and purity of this compound, careful optimization of reaction conditions is essential. Key parameters that are frequently adjusted include the choice of reagents, solvent, temperature, and reaction time.
In reductive amination, the selection of the reducing agent can significantly impact the outcome. While sodium borohydride (B1222165) is a common choice, milder reagents like sodium triacetoxyborohydride can offer improved selectivity and reduce the formation of byproducts. The pH of the reaction mixture is also a critical factor that is often controlled to facilitate both imine formation and subsequent reduction.
For N-alkylation reactions, the reaction rate and selectivity are highly dependent on the nature of the base and solvent. Strong bases may be necessary for less reactive alkylating agents, while milder conditions may be sufficient for more reactive substrates. The use of polar aprotic solvents can help to accelerate the reaction rate.
In palladium-catalyzed couplings, the choice of ligand is paramount for achieving high catalytic activity. Different phosphine-based ligands can have a profound effect on the efficiency of the reaction, and screening various ligands is a common optimization strategy. The base, solvent, and temperature must also be carefully selected to ensure the catalytic cycle proceeds smoothly and efficiently.
| Synthetic Strategy | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Reductive Amination | 1-Benzylpiperidin-4-one, Azepane, Reducing Agent (e.g., NaBH₄, Na(OAc)₃BH) | Methanol or Dichloromethane, Room Temperature | Readily available starting materials, generally high yields. | May require purification to remove by-products. |
| N-Alkylation | 2-(Piperidin-4-yl)azepane, Benzyl Bromide, Base (e.g., K₂CO₃, Et₃N) | Acetonitrile (B52724) or DMF, Room Temperature or Heated | Direct formation of the N-benzyl bond. | Potential for over-alkylation or side reactions. |
| Buchwald-Hartwig Amination | Azepane, 1-Benzylpiperidin-4-yl halide/triflate, Palladium catalyst, Ligand, Base | Toluene or Dioxane, Elevated Temperature | High functional group tolerance, broad scope. | Higher cost of catalyst and ligands. |
Derivatization and Structural Modification of the Core Scaffold
The this compound core structure provides several opportunities for derivatization, allowing for the fine-tuning of its physicochemical and pharmacological properties. Modifications can be made to the benzyl group, the piperidine ring, and the azepane ring.
The benzyl group is a common site for modification. The aromatic ring can be substituted with a wide range of functional groups, such as halogens, alkyl groups, or alkoxy groups. These substitutions can alter the electronic properties and steric profile of the molecule. The synthesis of these derivatives is typically achieved by using a substituted benzyl halide in an N-alkylation reaction. nih.gov
The azepane ring also offers multiple points for derivatization. Substituents can be introduced on the nitrogen atom or on the carbon backbone of the ring. N-alkylation or N-acylation of the azepane nitrogen can introduce a variety of functional groups. Furthermore, using substituted azepane starting materials allows for the creation of analogues with diverse substitution patterns on the seven-membered ring. mdpi.com
The piperidine ring can also be modified. The nitrogen atom can be functionalized with groups other than benzyl to explore the impact of this substituent on the compound's properties. Additionally, the piperidine ring itself can be replaced by other heterocyclic systems to generate novel scaffolds with potentially different biological activities.
| Modification Site | Type of Modification | Example Substituents | Synthetic Approach |
| Benzyl Group | Aromatic Substitution | -Cl, -F, -CH₃, -OCH₃ | Use of substituted benzyl halides in N-alkylation. |
| Azepane Ring | N-Substitution | Alkyl, Acyl groups | N-alkylation or N-acylation of the azepane nitrogen. |
| Azepane Ring | C-Substitution | Alkyl, Aryl groups | Use of substituted azepane precursors. |
| Piperidine Moiety | N-Substitution | Other alkyl or aryl groups | N-alkylation with different electrophiles. |
Structure Activity Relationship Sar Investigations
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies provide a quantitative framework for understanding how a molecule's physicochemical properties correlate with its biological activity. For compounds structurally related to 2-(1-benzylpiperidin-4-yl)azepane, such as N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, QSAR has been instrumental in elucidating the electronic and steric requirements for high-affinity binding. nih.govnih.gov
Systematic studies on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have revealed clear correlations between specific structural features and binding affinity for sigma receptors. nih.gov Hansch-type QSAR analyses have demonstrated that the electrostatic properties of substituents on the phenylacetamide aromatic ring are a major determinant of binding to sigma-1 (σ₁) receptors. nih.gov
Key findings from these QSAR studies include:
Positional Influence of Substituents : For substituents like halogens, nitro, and methoxy (B1213986) groups on the phenylacetamide ring, the position of substitution significantly impacts affinity. The general trend for σ₁ receptor selectivity is 3-position > 2-position ≈ 4-position. nih.gov With the exception of the hydroxyl group, compounds with a substituent at the 3-position generally exhibit higher affinity for both σ₁ and σ₂ receptors compared to their 2- or 4-substituted counterparts. nih.gov
Nature of Substituents : The type of substituent plays a crucial role. Halogen substitutions on the aromatic ring tend to increase affinity for σ₂ receptors while maintaining a similar affinity for σ₁ receptors. nih.gov Conversely, substitution with electron-donating groups like hydroxyl (OH), methoxy (OMe), or amino (NH₂) results in weak or negligible affinity for σ₂ receptors, alongside moderate affinity for σ₁ receptors. nih.gov
Linker and Core Structure : In a series of polyfunctionalized pyridines featuring the N-Bn-piperidine motif, a linker length of two carbons (n=2) connecting the piperidine (B6355638) to the pyridine (B92270) core was found to be optimal for high σ₁ receptor affinity. researchgate.net The absence of a phenyl group at the C4 position of the pyridine was also identified as a favorable feature for this high affinity. researchgate.net
Table 1: Correlation of Phenylacetamide Ring Substitutions with Sigma Receptor Affinity Data sourced from studies on N-(1-benzylpiperidin-4-yl)phenylacetamide analogues.
| Substituent Type | Position | General Effect on σ₁ Affinity | General Effect on σ₂ Affinity | Selectivity Trend (σ₁) |
| Halogen (Cl, Br, F), NO₂, OMe | 3-position | Highest | Highest | 3 > 2 ≈ 4 |
| Halogen | Any | Maintained | Increased | - |
| Electron-donating (OH, OMe, NH₂) | Any | Moderate | Weak / Negligible | - |
A primary goal of QSAR is to develop predictive models that can estimate the biological activity of novel, unsynthesized compounds. For a series of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide derivatives, which are structurally analogous to the subject compound, a robust QSAR model was developed to predict their inhibitory activity against poly(ADP-ribose) polymerase (PARP). nih.gov
This model was constructed using a genetic algorithm to select the most relevant molecular descriptors from a larger pool. nih.gov The resulting multiple linear regression model demonstrated high statistical significance, with a squared correlation coefficient (R²) of 0.935. nih.gov The model's predictive power was rigorously validated through various methods, including leave-one-out and leave-group-out cross-validation, as well as testing against an external set of molecules. nih.gov Such validated models serve as powerful tools in drug discovery, enabling the computational screening of virtual libraries and prioritizing the synthesis of analogues with the highest predicted potency.
Positional and Substituent Effects on Biological Activity
Beyond broad quantitative correlations, the specific placement and nature of substituents at various positions on the molecular scaffold have been systematically explored to fine-tune biological activity.
Modifications to the aromatic rings—both the N-benzyl group and other aromatic moieties within the structure—have a significant impact on receptor affinity and selectivity.
N-Benzyl Group : Substitution on the aromatic ring of the N-benzyl group generally results in a similar or slightly decreased affinity for σ₁ receptors. nih.gov
Phenylacetamide Moiety Analogues : In related acetamide (B32628) structures, replacing the phenyl ring of the phenylacetamide portion with other aromatic systems like thiophene (B33073), naphthyl, or indole (B1671886) does not significantly alter σ₁ receptor affinity. However, replacing it with an imidazole (B134444) or pyridyl ring leads to a dramatic, more than 60-fold loss in affinity for σ₁ receptors. nih.gov
Halogenation : Introducing a halogen substituent onto both the phenylacetamide and the N-benzyl aromatic rings can maintain σ₁ receptor affinity while significantly increasing affinity for σ₂ receptors. nih.gov For instance, the 2-fluoro-substituted analogue of N-(1-benzylpiperidin-4-yl)phenylacetamide showed exceptional selectivity for σ₁ receptors, with a Kᵢ value of 3.56 nM for σ₁ versus 667 nM for σ₂. nih.gov
Table 2: Effect of Aromatic Ring Replacement on σ₁ Receptor Affinity Data based on N-(1-benzylpiperidin-4-yl)arylacetamide analogues.
| Original Ring | Replacement Ring | Effect on σ₁ Receptor Affinity |
| Phenyl | Thiophene | No significant effect |
| Phenyl | Naphthyl | No significant effect |
| Phenyl | Indole | No significant effect |
| Phenyl | Imidazole | >60-fold loss in affinity |
| Phenyl | Pyridyl | >60-fold loss in affinity |
The linker connecting the core piperidine or azepane ring to other parts of the molecule is a critical determinant of biological activity. Its length and flexibility dictate the spatial orientation of key pharmacophoric features.
In studies of related benzylpiperazine derivatives, a clear dependency on linker length for σ₁ receptor affinity was observed. acs.org A linker composed of a two-carbon chain (ethylene) was found to be optimal for high affinity. researchgate.netacs.org Shortening the chain from four methylene (B1212753) units to two resulted in a notable increase in σ₁ receptor affinity (Kᵢ = 8.8 nM). acs.org This suggests that a specific distance and conformational constraint imposed by the ethylene (B1197577) linker allows for an ideal interaction with the receptor binding site.
Further studies on other classes of compounds reinforce this principle. For certain acetylcholinesterase (AChE) inhibitors, the linker's length, composition, and geometry were all found to be important for activity. nih.gov In another series of hybrid molecules, a three-carbon atom spacer was identified as optimal for potent inhibition of monoamine oxidase (MAO). nih.gov Conversely, incorporating a rigid carbonyl group into the linker has been shown to dramatically decrease σ₁ receptor binding, likely by restricting the conformational flexibility required for effective receptor interaction. researchgate.net
The compound this compound contains chiral centers, meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). The three-dimensional arrangement of atoms is a fundamental aspect of drug action, as biological targets like receptors and enzymes are themselves chiral. nih.gov
Consequently, different stereoisomers of a drug can exhibit distinct pharmacological and pharmacokinetic profiles. nih.gov One enantiomer may bind with high affinity to a target, while the other binds weakly or not at all. nih.gov This is because only one isomer may be able to achieve the precise three-point alignment with corresponding binding regions on the receptor surface. nih.gov
In the synthesis of piperidine derivatives, it has been observed that different isomers can be formed, such as more stable cis-isomers and less stable trans-isomers, highlighting the practical relevance of stereochemistry. mdpi.com Although specific studies on the individual stereoisomers of this compound are not detailed in the provided context, established principles of medicinal chemistry dictate that its stereochemistry would be a critical factor in its ligand-target interactions. The separation and individual testing of its stereoisomers would be an essential step in characterizing its full pharmacological profile.
Molecular Recognition and Pharmacophore Identification
The specific interactions of this compound with biological targets are primarily understood through the lens of its analogues and their affinity for various receptors, most notably the sigma (σ) receptors. The elucidation of its pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity—relies on comparative studies with known ligands and the synthesis of structurally related compounds.
Elucidation of Key Structural Elements for Receptor Binding
The molecular architecture of this compound comprises three key moieties: the benzyl (B1604629) group, the piperidine ring, and the azepane ring. Structure-activity relationship (SAR) studies on analogous compounds reveal the critical role each of these components plays in receptor binding, particularly at sigma receptors.
The N-benzyl group is a crucial element for high-affinity binding at σ₁ receptors. In a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, the unsubstituted N-benzyl moiety conferred high affinity and selectivity for σ₁ receptors. nih.gov Modifications to the aromatic ring of this benzyl group, such as halogen substitution, tend to maintain or slightly decrease σ₁ receptor affinity while significantly increasing affinity for σ₂ receptors. nih.gov This suggests that the electronic properties of the benzyl ring influence the selectivity between sigma receptor subtypes.
The piperidine ring serves as a central scaffold. Its substitution pattern is critical for orienting the other functional groups. In many active analogues, the piperidine nitrogen is basic, a common feature in many sigma receptor ligands. researchgate.net
The 4-substituted piperidine framework is a recurring motif in potent sigma receptor ligands. The nature of the substituent at the 4-position of the piperidine ring significantly impacts binding. The linkage of the azepane ring at this position in this compound is a key feature. In related series, the linkage of different groups at this position has been explored. For instance, replacing the azepane with a phenylacetamide group leads to potent sigma-1 ligands. nih.gov
The azepane ring itself is a significant feature. In a study of original 2(3H)-benzothiazolones, an azepine side-chain produced the best ligand for σ₁ receptors, highlighting the favorable contribution of this seven-membered ring to binding affinity. researchgate.net
Comparison with Known Ligands and Analogues
The pharmacophore of this compound can be inferred by comparing its structure with other well-characterized sigma receptor ligands. A general pharmacophore model for σ₁ receptor ligands includes a basic tertiary amine and a hydrophobic aryl group, connected by a spacer of a specific length. researchgate.netacs.org In this compound, the piperidine nitrogen serves as the basic amine, and the benzyl group provides the hydrophobic aryl moiety.
Studies on N-(1-benzylpiperidin-4-yl)phenylacetamide analogues have provided significant insights. The unsubstituted parent compound in this series, N-(1-benzylpiperidin-4-yl)phenylacetamide, demonstrates high affinity for σ₁ receptors (Kᵢ = 3.90 nM) and selectivity over σ₂ receptors (Kᵢ = 240 nM). nih.gov This highlights the importance of the N-benzylpiperidine core, which is shared with this compound.
Further modifications of this core structure have been explored. For example, replacing the phenylacetamide's phenyl ring with other aromatic systems like thiophene or naphthyl did not significantly alter σ₁ receptor affinity, whereas replacement with imidazole or pyridyl rings led to a drastic loss of affinity. nih.gov This indicates that the nature of the aromatic group attached to the piperidine scaffold is a key determinant of binding.
In another series of analogues, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile was identified as a potent σ₁ receptor ligand (Kᵢ = 1.45 nM). mdpi.comresearchgate.net This compound retains the N-benzylpiperidine motif, further underscoring its importance for high-affinity sigma receptor binding.
The table below summarizes the binding affinities of some analogues, illustrating the structure-activity relationships.
| Compound Name | Receptor Target | Binding Affinity (Kᵢ or IC₅₀) |
| N-(1-benzylpiperidin-4-yl)phenylacetamide | σ₁ Receptor | 3.90 nM (Kᵢ) nih.gov |
| N-(1-benzylpiperidin-4-yl)phenylacetamide | σ₂ Receptor | 240 nM (Kᵢ) nih.gov |
| 2-Fluoro-N-(1-benzylpiperidin-4-yl)phenylacetamide | σ₁ Receptor | 3.56 nM (Kᵢ) nih.gov |
| 2-Fluoro-N-(1-benzylpiperidin-4-yl)phenylacetamide | σ₂ Receptor | 667 nM (Kᵢ) nih.gov |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | σ₁ Receptor | 1.45 nM (Kᵢ) mdpi.comresearchgate.net |
| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine | Acetylcholinesterase | 21 nM (IC₅₀) nih.gov |
| Indenopyridazine derivative 4g | Acetylcholinesterase | 10 nM (IC₅₀) nih.gov |
Computational Chemistry and Molecular Modeling Applications
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand like 2-(1-Benzylpiperidin-4-yl)azepane might interact with a biological target.
Through molecular docking simulations, potential binding pockets on protein targets for this compound can be identified. These simulations place the ligand into various possible binding sites on a protein's surface, and scoring functions are used to estimate the binding affinity for each pose. The results can highlight key amino acid residues that are critical for forming stable interactions with the ligand. For instance, the benzyl (B1604629) group might form hydrophobic interactions within a lipophilic pocket, while the nitrogen atoms in the piperidine (B6355638) and azepane rings could act as hydrogen bond acceptors or donors.
Beyond identifying the binding site, molecular docking predicts the specific binding mode and conformation of this compound within the active site. This includes the spatial arrangement of the ligand and the detailed network of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Understanding the preferred binding orientation is essential for structure-activity relationship (SAR) studies and for designing more potent and selective analogs.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule. For this compound, these calculations can determine its electron distribution, molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and electrostatic potential. This information is valuable for predicting the molecule's reactivity and its ability to participate in various types of chemical interactions, which can complement the findings from molecular docking studies.
Molecular Dynamics Simulations for Ligand-Target Complex Stability
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms in the ligand-protein complex over time, MD simulations can assess the stability of the predicted binding mode. These simulations can reveal conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of the binding free energy, thus validating the docking results.
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for this compound could be developed based on its predicted binding mode. This model can then be used as a 3D query to screen large chemical databases for other compounds that share the same pharmacophoric features, potentially leading to the discovery of novel ligands with similar or improved activity.
In Silico ADME Prediction (focused on properties relevant to research)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the druglikeness of a compound. For this compound, various computational models can predict key physicochemical properties relevant to its potential as a therapeutic agent.
| Property | Predicted Value | Implication for Research |
|---|---|---|
| Molecular Weight | 286.44 g/mol | Complies with Lipinski's rule of five (<500), suggesting good potential for oral bioavailability. |
| LogP (Octanol-Water Partition Coefficient) | 3.8 | Indicates good lipid solubility, which can facilitate crossing cell membranes, but may also lead to higher metabolic clearance. |
| Topological Polar Surface Area (TPSA) | 15.2 Ų | Low TPSA suggests good potential for blood-brain barrier penetration, making it a candidate for CNS-acting drugs. |
| Number of Hydrogen Bond Donors | 1 | Complies with Lipinski's rule of five (≤5), favorable for membrane permeability. |
| Number of Hydrogen Bond Acceptors | 2 | Complies with Lipinski's rule of five (≤10), favorable for membrane permeability. |
In Vitro Metabolic Fate and Biotransformation Research
Identification of Metabolic Pathways in Liver Microsomes or Hepatocytes
To determine the metabolic fate of 2-(1-Benzylpiperidin-4-yl)azepane, researchers would typically incubate the compound with human liver microsomes or hepatocytes. These in vitro systems contain the necessary enzymes to simulate the metabolism that occurs in the liver.
Role of Cytochrome P450 (CYP) Enzymes
The cytochrome P450 (CYP) superfamily of enzymes is the primary system responsible for the Phase I metabolism of many xenobiotics (foreign compounds). Studies on analogous structures, like N-benzylpiperidine, indicate that CYP enzymes are responsible for oxidation of the piperidine (B6355638) ring. It is also known that CYP enzymes can mediate the oxidation of azepane linkers in other drug candidates. Therefore, it would be expected that CYP enzymes play a crucial role in the biotransformation of this compound. Specific recombinant CYP isoforms would be used to identify which particular enzymes (e.g., CYP3A4, CYP2D6, CYP1A2) are responsible for its metabolism.
Characterization of Phase I and Phase II Metabolites
Phase I metabolism typically involves oxidation, reduction, or hydrolysis. For this compound, likely Phase I metabolic reactions, based on its structure, would include:
N-debenzylation: Cleavage of the benzyl (B1604629) group from the piperidine nitrogen.
Hydroxylation: Addition of a hydroxyl group to the benzyl ring, the piperidine ring, or the azepane ring. Oxidation of the piperidine ring at the beta-position has been observed for similar compounds.
Oxidation: Formation of N-oxides on either the piperidine or azepane nitrogen atoms.
Following Phase I, the compound may undergo Phase II metabolism, where a polar group is conjugated to the molecule to increase its water solubility and facilitate excretion. These reactions could involve glucuronidation or sulfation of newly introduced hydroxyl groups.
Without experimental data, a table of potential metabolites cannot be constructed.
In Vitro Enzyme Inhibition Studies
To assess the potential for drug-drug interactions, this compound would be tested for its ability to inhibit major CYP enzymes. These studies involve incubating the compound with specific CYP isoforms and a known substrate for that enzyme. By measuring the formation of the substrate's metabolite, researchers can determine if this compound acts as an inhibitor. The results are typically reported as an IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) or a Ki value (inhibition constant). No such data is available for this compound.
Isotopic Labeling Approaches for Metabolic Pathway Elucidation
To definitively track the transformation of the parent compound into its various metabolites, isotopic labeling techniques are often employed. This involves synthesizing this compound with one or more atoms replaced by a stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). When the labeled compound is incubated in an in vitro metabolic system, the metabolites can be unequivocally identified using mass spectrometry, which detects the mass shift caused by the isotope. This method provides a powerful tool for confirming metabolic pathways. There is no evidence in the literature that this technique has been applied to this compound.
Analytical Methodologies in Compound Research and Development
Spectroscopic Techniques for Structural Elucidation
The definitive confirmation of a molecule's chemical structure is achieved through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques provide detailed information about the atomic arrangement and connectivity within the 2-(1-Benzylpiperidin-4-yl)azepane molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are conducted to unambiguously assign all proton and carbon signals. researchgate.net
¹H NMR: This technique identifies the chemical environment of each hydrogen atom. For this compound, characteristic signals would be expected for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, and the aliphatic protons of the piperidine (B6355638) and azepane rings.
¹³C NMR: This provides information on the different carbon environments within the molecule. scispace.com The spectrum would show distinct signals for the aromatic carbons, the benzylic carbon, and the various aliphatic carbons of the two heterocyclic rings. scispace.com
2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate proton signals with their directly attached carbon atoms, while the Homonuclear Correlation Spectroscopy (COSY) identifies protons that are coupled to each other. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings between protons and carbons, which is crucial for piecing together the molecular structure. researchgate.netresearchgate.net
Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for a Benzylpiperidine Scaffold
Interactive Data Table: Expected NMR Shifts
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Benzyl Aromatic (5H) | 7.20 - 7.40 (m) | 127.0 - 130.0 |
| Benzyl CH₂ (2H) | ~3.50 (s) | ~63.0 |
| Piperidine CH (α to N, 2H) | 2.80 - 3.00 (m) | ~54.0 |
| Piperidine CH (at C4) | 1.50 - 1.70 (m) | ~40.0 |
| Azepane CH (α to N, 2H) | 2.60 - 2.80 (m) | ~55.0 |
| Azepane CH (at C2) | 2.90 - 3.10 (m) | ~60.0 |
| Other Aliphatic CH₂ | 1.20 - 2.20 (m) | 25.0 - 35.0 |
Note: The data presented are typical, estimated values for related structural motifs. Actual values for this compound would require experimental verification.
Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation patterns under electron impact (EI) or other ionization techniques. nih.gov For this compound, high-resolution mass spectrometry (HRMS) would provide an exact mass, allowing for the confirmation of its elemental formula. nih.gov
Key fragmentation pathways for N-benzylpiperidine derivatives often involve:
Loss of the benzyl group: Cleavage of the bond between the benzylic carbon and the piperidine nitrogen.
Formation of the tropylium (B1234903) ion: The benzyl fragment often rearranges to the stable tropylium cation, resulting in a characteristic peak at m/z 91.
Ring fragmentation: Cleavage of the piperidine and azepane rings can produce a series of fragment ions that are diagnostic for the specific structure. wvu.eduwvu.edu
Illustrative Mass Spectrometry Fragmentation Data
Interactive Data Table: Expected Mass Fragments
| m/z Value | Proposed Fragment Identity |
| 272 | [M]⁺ (Molecular Ion) |
| 181 | [M - C₇H₇]⁺ (Loss of benzyl group) |
| 174 | Fragment from piperidine ring cleavage |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Note: This table represents predicted fragmentation based on the analysis of similar structures. Experimental data is required for confirmation.
Chromatographic Methods for Purity and Identity Determination
Chromatographic techniques are essential for separating the target compound from starting materials, by-products, and other impurities, thereby establishing its purity. mdpi.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) HPLC is the most common method for assessing the purity of non-volatile organic compounds. A validated reverse-phase HPLC (RP-HPLC) method would be developed for this compound. nih.gov This typically involves a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govsielc.com Purity is determined by integrating the peak area of the compound relative to the total area of all observed peaks at a specific UV wavelength. google.com
Typical HPLC Parameters for Analysis of Benzylpiperidine Derivatives
Interactive Data Table: HPLC Method Parameters
| Parameter | Typical Value / Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
Development of Bioanalytical Assays for In Vitro Studies
To evaluate the biological activity of this compound in in vitro experiments (e.g., enzyme inhibition or receptor binding assays), a robust and sensitive bioanalytical method is required to accurately quantify its concentration in biological matrices. nih.govnih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high selectivity and sensitivity.
The development and validation of such an assay involves several key steps:
Sample Preparation: This step is critical for removing interfering substances (e.g., proteins, salts) from the biological sample. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
Chromatographic Separation: A rapid HPLC or UPLC method is developed to separate the analyte from matrix components and any potential metabolites. An internal standard (IS) is used to ensure accuracy and precision.
Mass Spectrometric Detection: The analyte is detected using tandem mass spectrometry, typically with electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, providing excellent selectivity.
Method Validation: The assay is validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.
Key Parameters in Bioanalytical Method Validation
Interactive Data Table: Bioanalytical Validation Parameters
| Validation Parameter | Description |
| Linearity | The concentration range over which the assay is accurate and precise. |
| Accuracy | Closeness of measured values to the true concentration. |
| Precision | Repeatability and reproducibility of the measurements. |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. |
| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. |
| Recovery | The efficiency of the extraction process. |
| Stability | Stability of the analyte in the biological matrix under various storage conditions. |
Crystallographic Analysis for Co-Crystal Structures
Single-crystal X-ray diffraction is a powerful technique that provides the unambiguous three-dimensional structure of a compound at the atomic level. rsc.org This analysis confirms the molecular connectivity, configuration, and conformation of this compound. While obtaining a crystal structure of the compound itself is valuable, co-crystallizing it with its biological target (e.g., an enzyme or receptor) can provide critical insights into its binding mode, guiding further drug design efforts. nih.gov
The analysis of a suitable crystal yields precise data on its crystallographic properties.
Example Crystallographic Data for a Benzylpiperidine Derivative
Interactive Data Table: Example Crystal Data
| Parameter | Example Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5134 (3) |
| b (Å) | 10.2378 (4) |
| c (Å) | 22.5813 (8) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1965.11 (12) |
| Z | 4 |
Note: The data shown is for an analogous compound, 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, and serves as an illustration of the parameters obtained from an X-ray crystallographic study. mdpi.com
Advanced Research Perspectives and Future Directions
Design and Synthesis of Multi-Target Directed Ligands Incorporating the 1-Benzylpiperidin-4-yl-Azepane Moiety
The development of Multi-Target Directed Ligands (MTDLs) is a leading strategy in medicinal chemistry for treating complex, multifactorial diseases like Alzheimer's Disease (AD). researchgate.net The rationale is to design a single molecule capable of interacting with multiple biological targets involved in the disease's progression. frontiersin.org The 1-benzylpiperidine (B1218667) motif, a key component of the FDA-approved AD drug Donepezil, is frequently incorporated into MTDL design for its established acetylcholinesterase (AChE) inhibitory activity. frontiersin.orgmdpi.com
Researchers have successfully synthesized hybrid compounds by linking the N-benzylpiperidine moiety to other pharmacophores, such as N-propargylamine (found in MAO-B inhibitors), 8-hydroxyquinoline (B1678124) (a metal chelator), or pyridine (B92270) systems, to create molecules with a broader spectrum of activity. frontiersin.orgmdpi.com For instance, the fusion of a 5-chloro-8-hydroxyquinoline (B194070) nucleus with a (1-benzylpiperidin-4-yl)amino)methyl group resulted in a compound with balanced anti-cholinesterase and anti-aggregating activities, along with the ability to chelate copper and zinc ions. mdpi.com
Another approach involves creating polyfunctionalized small pyridines. One such derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, demonstrated potent dual-target activity against AChE and a high affinity for the sigma-1 receptor (σ1R), a key target in neurological disorders. researchgate.netmdpi.com These studies highlight a design principle where the 1-benzylpiperidin-4-yl-azepane scaffold can serve as a foundational element for MTDLs, targeting cholinesterases, monoamine oxidase (MAO), beta-amyloid (Aβ) aggregation, and sigma receptors simultaneously. mdpi.comnih.gov
| Compound Class | Target 1 | Target 2 | Target 3 | Therapeutic Goal |
| Donepezil-8-hydroxyquinoline Hybrids | Acetylcholinesterase (AChE) | Metal Ion Chelation (Cu, Zn) | Aβ Aggregation | Alzheimer's Disease |
| Pyridine-Dicarbonitrile Derivatives | Acetylcholinesterase (AChE) | Sigma-1 Receptor (σ1R) | Butyrylcholinesterase (BuChE) | Neuropathic Pain, Alzheimer's Disease |
| Xanthone-Azepane Derivatives | Histamine (B1213489) H3 Receptor (H3R) | Acetylcholinesterase (AChE) | Monoamine Oxidase B (MAO-B) | Alzheimer's Disease |
Exploration of Novel Therapeutic Areas Based on Identified Target Interactions
The interaction of ligands based on the 1-benzylpiperidin-4-yl structure with specific biological targets opens doors to new therapeutic applications. A primary area of interest is the treatment of neuropathic pain, largely due to the high affinity of these compounds for sigma-1 receptors (σ1R). researchgate.netnih.gov
The σ1R is implicated in modulating nociceptive signaling, making it an attractive target for developing new analgesics. nih.govacs.org Research has demonstrated that a derivative, 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile, induces a strong antiallodynic effect in a model of central sensitization through σ1R antagonism. nih.gov Administration of this compound to animal models of neuropathy successfully reversed mechanical allodynia, indicating its potential as a promising therapeutic for neuropathic pain. nih.gov
Furthermore, the involvement of σ1R in neurodegenerative diseases like Alzheimer's and depression suggests broader applications. mdpi.com Agonists of the σ1R have been shown to improve memory deficits in animal models of Alzheimer's disease. mdpi.com Given that derivatives of 2-(1-benzylpiperidin-4-yl)azepane can be designed to have high affinity and selectivity for σ1R, this scaffold is a strong candidate for developing novel treatments for a range of central nervous system disorders. mdpi.comnih.gov
Application in Chemical Biology Tools and Probes
Chemical probes are small molecules used to study and manipulate biological systems, serving as essential tools for validating new drug targets. ox.ac.uknih.govrjeid.com To be effective, a chemical probe must exhibit high potency for its intended target, selectivity over other related proteins, and demonstrate a clear on-target effect in a cellular context. nih.govnih.gov
Derivatives of this compound possess the key characteristics required for high-quality chemical probes. For example, a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives showed nanomolar binding affinity and high selectivity for σ1R over σ2R. nih.gov The 2-fluoro-substituted analog, in particular, had a Ki value of 3.56 nM for σ1R and was over 180-fold more selective for σ1R than for σ2R. nih.gov
Such potent and selective compounds can be used to investigate the specific roles of σ1R in cellular processes, helping to unravel its function in both healthy and diseased states. nih.gov By using these probes to modulate σ1R activity, researchers can validate it as a therapeutic target for various conditions, thereby minimizing risk and accelerating the drug discovery process. ox.ac.uknih.gov
Development of Imaging Agents (e.g., PET/SPECT Radiotracers for Sigma Receptors)
The overexpression of sigma receptors in various tumor types and their crucial role in neurological diseases makes them an important biomarker for diagnostic imaging. mdpi.comresearchgate.netmdpi.com Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful non-invasive imaging techniques that require specific radiotracers to visualize and quantify these receptors in vivo.
The 1-benzylpiperidin-4-yl scaffold has proven to be an excellent foundation for developing such imaging agents. nih.gov Its high affinity and selectivity for sigma receptors are critical for a successful radiotracer. nih.gov For instance, N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide was developed and evaluated as a potential PET ligand for imaging sigma receptors. nih.gov In preclinical studies, this radiotracer showed high uptake in tumors and its binding could be blocked by haloperidol, confirming its selectivity for sigma sites. nih.govnih.gov This suggests its potential for imaging breast cancer, where sigma receptors are often overexpressed. nih.gov
Another prominent example is Fluspidine, a spirocyclic piperidine (B6355638) derivative, which has been successfully developed as a PET tracer for imaging σ1R in the central nervous system. mdpi.com The development of these agents often involves labeling the molecule with a positron-emitting radionuclide like fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). nih.govnih.gov The high selectivity of these compounds ensures that the PET signal accurately reflects the density of the target receptor, providing valuable diagnostic information and aiding in the development of targeted therapies. mdpi.comnih.gov
| Radiotracer | Target Receptor | Imaging Modality | Key Finding |
| N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide | Sigma-1 Receptor | PET | High uptake in breast cancer tumors in preclinical models. nih.govnih.gov |
| [18F]Fluspidine | Sigma-1 Receptor | PET | Successfully used to visualize σ1R in the brains of patients with major depressive disorder. mdpi.com |
| 5-[3-(4-benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzoimidazol-2-[(11)C]one | NMDA Receptor (NR1A/2B) | PET | Evaluated as a potent and selective NMDA receptor PET radiotracer. ethz.ch |
Q & A
Q. What are the standard synthetic routes for 2-(1-Benzylpiperidin-4-yl)azepane, and how do reaction conditions influence yield?
The synthesis of this compound typically involves reductive amination or nucleophilic substitution. For example, reductive amination of 1-benzyl-4-piperidone with azepane derivatives using sodium triacetoxyborohydride (STAB) in acetic acid is a common method . Optimizing stoichiometry (e.g., 1.2 equivalents of amine to ketone) and solvent choice (e.g., dichloromethane vs. tetrahydrofuran) significantly impacts yield. Reaction monitoring via TLC or LC-MS is critical to detect intermediates like 1-Benzyl-4-(azepan-2-yl)piperidine .
Q. How can researchers validate the purity of this compound in synthetic batches?
Purity assessment requires a combination of:
- Chromatography : HPLC with UV detection (λ = 249–296 nm) using a C18 column and mobile phases like methanol/sodium acetate buffer (65:35 v/v) .
- Spectroscopy : H NMR (500 MHz) to confirm structural integrity (e.g., aromatic protons at δ 7.2–7.4 ppm, azepane protons at δ 1.5–2.8 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] = 289.23 g/mol) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Key precautions include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
- First aid : Immediate flushing of eyes/skin with water for 15 minutes upon exposure, followed by medical consultation .
Advanced Research Questions
Q. How do structural modifications to the azepane or benzyl groups affect biological activity?
Comparative studies with analogs reveal:
- Azepane ring size : Replacing azepane (7-membered) with piperidine (6-membered) reduces binding affinity to σ-1 receptors by ~40% due to steric constraints .
- Benzyl substituents : Fluorination at the benzyl para position (e.g., 4-fluorobenzyl) enhances lipophilicity (logP increase by 0.5) and blood-brain barrier penetration .
- Electron-withdrawing groups : Nitro or chloro substituents on the benzyl ring increase cytotoxicity in cancer cell lines (IC = 12–18 μM vs. 25 μM for parent compound) .
Q. What analytical strategies resolve contradictions in spectral data for this compound derivatives?
Discrepancies in C NMR or IR spectra often arise from conformational flexibility or solvent effects. Strategies include:
- Variable-temperature NMR : To identify rotamers (e.g., coalescence temperature analysis for axial/equatorial ring protons) .
- DFT calculations : Computational modeling (e.g., B3LYP/6-31G*) to predict and match experimental vibrational frequencies .
- X-ray crystallography : Resolve ambiguous NOESY correlations by determining solid-state structures .
Q. How can researchers assess the compound’s metabolic stability in preclinical studies?
- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Half-life (t) <30 minutes indicates rapid hepatic clearance .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme inhibition (IC values >10 μM suggest low risk of drug-drug interactions) .
- Metabolite identification : High-resolution MS/MS to detect phase I/II metabolites (e.g., hydroxylation at C3 of azepane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
